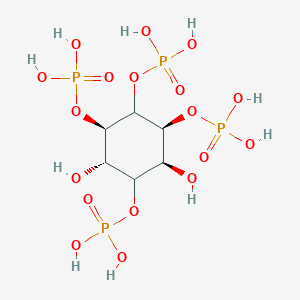

Inositol 1,3,4,5-tetraphosphate

Descripción

1D-Myo-Inositol 1,3,4,5-tetrakisphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Propiedades

IUPAC Name |

[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3?,4-,5+,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPFCGZLFXVXBG-FTSGZOCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908090 | |

| Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102850-29-3 | |

| Record name | Inositol-1,3,4,5-tetrakisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102850293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol 1,3,4,5-tetraphosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK67P86535 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Inositol 1,3,4,5-tetraphosphate (IP4) from Inositol 1,4,5-trisphosphate (IP3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of inositol (B14025) 1,3,4,5-tetraphosphate (IP4) from its precursor, inositol 1,4,5-trisphosphate (IP3). The document details the core enzymatic reaction, its regulation, quantitative parameters, and the experimental protocols necessary for its study. This guide is intended to serve as a valuable resource for researchers in cell signaling, pharmacology, and drug development.

Introduction to the IP3 to IP4 Signaling Pathway

The conversion of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetraphosphate (IP4) is a critical step in intracellular signaling, modulating calcium homeostasis and other cellular processes. This reaction is catalyzed by the enzyme inositol 1,4,5-trisphosphate 3-kinase (IP3K), also known as ITPK. IP3 is a well-established second messenger that mobilizes calcium from intracellular stores by binding to IP3 receptors on the endoplasmic reticulum.[1][2] The phosphorylation of IP3 to IP4 by IP3K terminates the immediate IP3 signal and generates a new signaling molecule, IP4, which has its own distinct downstream effectors and regulatory roles.[3][4]

There are three main isoforms of IP3K in mammals, designated as ITPKA, ITPKB, and ITPKC, each with distinct tissue distribution and regulatory properties.[3][5][6] Understanding the synthesis of IP4 is crucial for elucidating the complex spatiotemporal dynamics of inositol phosphate (B84403) signaling and for developing therapeutic agents that target this pathway.

The Core Synthesis Pathway

The central reaction in this pathway is the ATP-dependent phosphorylation of the 3-hydroxyl group of inositol 1,4,5-trisphosphate.

Substrate: 1D-myo-inositol 1,4,5-trisphosphate (IP3) Enzyme: ATP:1D-myo-inositol-1,4,5-trisphosphate 3-phosphotransferase (IP3K or ITPK)[3] Product: 1D-myo-inositol 1,3,4,5-tetrakisphosphate (IP4)[3]

The reaction is highly specific for the 1,4,5-isomer of IP3.[3] The crystal structure of human IP3K-A reveals a catalytic domain with three lobes. The N and C lobes bind ATP, while a unique four-helix insertion in the C lobe specifically binds the inositol phosphate substrate, explaining its high specificity for IP3 and its inability to phosphorylate the membrane-bound analog, phosphatidylinositol 4,5-bisphosphate (PIP2).[7][8]

Figure 1: Core synthesis pathway of IP4 from IP3.

Regulation of IP4 Synthesis

The activity of IP3K is tightly regulated by several mechanisms, ensuring precise control over the levels of IP3 and IP4.

Regulation by Calcium/Calmodulin (Ca2+/CaM)

All mammalian IP3K isoforms are stimulated by the binding of calcium-calmodulin (Ca2+/CaM).[6] This creates a feed-forward mechanism where the IP3-induced rise in intracellular calcium activates IP3K, leading to the termination of the IP3 signal and the production of IP4. The sensitivity and extent of activation by Ca2+/CaM vary between the different isoforms.

Regulation by Protein Phosphorylation

IP3K activity is also modulated by phosphorylation by other protein kinases:

-

Protein Kinase A (PKA): Phosphorylation by PKA has been shown to inhibit the activity of IP3K.[6] The in vitro phosphorylation of Ser-119 on IP3K-A by PKA enhances its kinase activity.[9]

-

Protein Kinase C (PKC): PKC can phosphorylate and activate IP3K.[6] Conversely, Ser-185 phosphorylation by PKC has been shown to reduce IP3K-A's kinase activity.[9]

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII can indirectly stimulate IP3K activity through phosphorylation.[6]

Figure 2: Regulation of IP3 Kinase activity.

Quantitative Data

The following tables summarize the available quantitative data for the IP3K-catalyzed reaction. It is important to note that kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition).

| Enzyme Isoform | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |

| ITPKA | IP3 | 1.1 | 30 | Human | [7] |

| Soluble IP3K | IP3 | 1.6 | 0.0251 | Frog Skeletal Muscle | [10] |

| ITPKB | IP3 | N/A | N/A | Human | |

| ITPKC | IP3 | N/A | N/A | Human |

| Analyte | Basal Intracellular Concentration | Stimulated Intracellular Concentration | Cell Type/Condition | Reference |

| IP3 | ~10-100 nM | Can increase >12-fold | Myocardium, Glomerular cells | [11][12] |

| IP4 | ~3-4 µM (total cellular) | Increases upon stimulation | General cell types | [13] |

Experimental Protocols

In Vitro IP3K Enzyme Activity Assay

This protocol is adapted from general kinase assay procedures and should be optimized for the specific IP3K isoform and experimental setup.

Objective: To measure the kinase activity of a purified IP3K enzyme by quantifying the amount of ADP produced.

Materials:

-

Purified recombinant IP3K enzyme (ITPKA, ITPKB, or ITPKC)

-

Inositol 1,4,5-trisphosphate (IP3) substrate

-

Adenosine 5'-triphosphate (ATP)

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[14]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of IP3 in nuclease-free water.

-

Prepare a 10 mM stock solution of ATP in nuclease-free water.

-

Prepare serial dilutions of the IP3K enzyme in kinase dilution buffer.

-

Prepare the substrate/ATP mixture by diluting IP3 and ATP to the desired final concentrations in the kinase reaction buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted IP3K enzyme or buffer (for no-enzyme control) to the wells of a 384-well plate.

-

To test inhibitors, pre-incubate the enzyme with the compound for 15-30 minutes at room temperature.[15]

-

-

Kinase Reaction:

-

Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

-

ADP Detection:

-

Stop the reaction and measure the produced ADP using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves:

-

Adding ADP-Glo™ Reagent to deplete unused ATP.

-

Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the specific activity of the enzyme (e.g., in pmol ADP/min/µg enzyme).

-

Figure 3: General workflow for an in vitro IP3K activity assay.

HPLC Analysis of Inositol Phosphates

This protocol provides a general framework for the separation and quantification of IP3 and IP4 from cell extracts using High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify the intracellular concentrations of IP3 and IP4.

Materials:

-

Cell culture and reagents for cell lysis (e.g., perchloric acid)

-

HPLC system with a strong anion exchange (SAX) column

-

Mobile phase A: Nuclease-free water

-

Mobile phase B: High concentration salt buffer (e.g., 1 M (NH₄)₂HPO₄, pH adjusted)

-

IP3 and IP4 standards

-

Scintillation counter (if using radiolabeled inositol) or mass spectrometer

Procedure:

-

Sample Preparation (from cell culture):

-

Culture cells to the desired confluency. For radiolabeling experiments, incubate cells with [³H]-myo-inositol.

-

Stimulate cells with an appropriate agonist to induce inositol phosphate production.

-

Stop the reaction and lyse the cells by adding ice-cold perchloric acid.

-

Neutralize the extracts and remove precipitated proteins by centrifugation.

-

The supernatant contains the soluble inositol phosphates.

-

-

HPLC Separation:

-

Equilibrate the SAX column with the starting mobile phase conditions (low salt concentration).

-

Inject the prepared sample or standards onto the column.

-

Elute the inositol phosphates using a gradient of increasing salt concentration (e.g., a linear gradient from 0% to 100% Mobile Phase B over a set time).

-

The highly negatively charged inositol phosphates will elute at different times based on their phosphorylation state.

-

-

Detection and Quantification:

-

Radiolabeling: Collect fractions of the eluate and measure the radioactivity using a scintillation counter. The peaks of radioactivity corresponding to the retention times of the IP3 and IP4 standards are integrated to quantify their amounts.

-

Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer for direct detection and quantification of the unlabeled inositol phosphates. This method offers high sensitivity and specificity.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of IP3 and IP4 standards.

-

Determine the concentration of IP3 and IP4 in the samples by comparing their peak areas (or counts) to the standard curve.

-

Normalize the results to cell number or total protein concentration.

-

Figure 4: General workflow for HPLC analysis of inositol phosphates.

Conclusion

The synthesis of IP4 from IP3 by IP3K is a pivotal regulatory node in inositol phosphate signaling. This guide has provided a detailed overview of the core pathway, its multifaceted regulation, and the quantitative parameters that govern this process. The experimental protocols included offer a starting point for researchers to investigate this pathway in their own systems. Further research into the specific kinetics and regulation of the ITPKB and ITPKC isoforms will be crucial for a complete understanding of their distinct physiological roles and for the development of isoform-selective therapeutic agents.

References

- 1. Kinase-dependent Regulation of Inositol 1,4,5-Trisphosphate-dependent Ca2+ Release during Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 3. ITPKC inositol-trisphosphate 3-kinase C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. ITPKB - Wikipedia [en.wikipedia.org]

- 5. Inositol 1,4,5-Trisphosphate 3-Kinase-A Is a New Cell Motility-promoting Protein That Increases the Metastatic Potential of Tumor Cells by Two Functional Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inositol-trisphosphate 3-kinase - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Inositol 1,4,5-Trisphosphate 3-Kinase A Is a Novel Microtubule-associated Protein: PKA-DEPENDENT PHOSPHOREGULATION OF MICROTUBULE BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Centro de Estudios Científicos | 484 Authors | 1296 Publications | Related Institutions [scispace.com]

- 11. ITPKA - Wikipedia [en.wikipedia.org]

- 12. Intracellular calcium concentration in the inositol trisphosphate receptor type 1 knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantal Ca2+ release mediated by very few IP3 receptors that rapidly inactivate allows graded responses to IP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of Inositol 1,3,4,5-tetrakisphosphate in Cellular Signaling: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol (B14025) 1,3,4,5-tetrakisphosphate (InsP4), a key second messenger in the inositol phosphate (B84403) signaling network, plays a critical role in the regulation of diverse cellular functions. Arising from the phosphorylation of inositol 1,4,5-trisphosphate (InsP3) by InsP3 3-kinases, InsP4 is strategically positioned to modulate a variety of signaling cascades, influencing processes from intracellular calcium homeostasis to apoptosis and gene transcription. This technical guide provides an in-depth exploration of the cellular functions of InsP4, presenting quantitative data, detailed experimental methodologies for its study, and visual representations of its complex signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and target the multifaceted roles of InsP4 in health and disease.

Introduction

The inositol phosphate signaling pathway is a fundamental mechanism by which cells transduce extracellular signals into intracellular responses. Central to this pathway is the generation of InsP3, which mobilizes calcium from intracellular stores. InsP3 is rapidly metabolized through two primary routes: dephosphorylation by inositol polyphosphate 5-phosphatases or phosphorylation by InsP3 3-kinases to produce Inositol 1,3,4,5-tetrakisphosphate (InsP4).[1] While initially considered a mere intermediate in the metabolism of inositol phosphates, a growing body of evidence has established InsP4 as a crucial signaling molecule in its own right, with distinct cellular functions and protein targets. This guide will elucidate the synthesis, metabolism, and diverse cellular roles of InsP4, providing a detailed overview of its involvement in key physiological processes.

Synthesis and Metabolism of Inositol 1,3,4,5-tetrakisphosphate

The intracellular concentration of InsP4 is tightly regulated by the coordinated action of kinases and phosphatases. The primary route of InsP4 synthesis is the phosphorylation of InsP3 at the 3-position of the inositol ring by InsP3 3-kinases (ITPKs).[2] This conversion is a critical step, as it terminates the InsP3 signal while simultaneously generating a new signaling molecule. InsP4 is subsequently metabolized by inositol polyphosphate 5-phosphatases, which remove the phosphate group at the 5-position to generate inositol 1,3,4-trisphosphate (InsP3), or by inositol polyphosphate 1-phosphatases to produce inositol 3,4,5-trisphosphate.

Quantitative Data on InsP4 Interactions and Levels

The cellular functions of InsP4 are dictated by its interactions with specific protein targets and its intracellular concentration. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of InsP4 to Cellular Proteins

| Protein/Receptor | Tissue/Cell Line | Binding Affinity (Kd) | Reference |

| InsP4 Receptor | Rat Cerebellar Membranes | 3-4 nM | [3] |

| InsP4 Binding Sites | Human Platelet Membranes | High Affinity: 6.8 x 10-9 M, Low Affinity: 4.1 x 10-7 M | [4][5] |

| GAP1IP4BP | - | High Affinity | [2] |

| Bruton's Tyrosine Kinase (BTK) | Platelets | Indirect, competes with PIP3 | [6] |

Table 2: Intracellular Concentrations of InsP4

| Cell Type/Tissue | Condition | Concentration | Reference |

| Jurkat T-lymphocyte cell line | Basal | < 5 pmol/109 cells | [7] |

| Jurkat T-lymphocyte cell line | Stimulated (anti-CD3) | 1125 +/- 125 pmol/109 cells | [7] |

| HL-60 myeloid cell line | Stimulated (fMLP) | 2.75 µM | [7] |

| Rat Brain | AIN-76A + 1% InsP6 diet | ~5 nmol/g | [8] |

| Rat Kidney | AIN-76A + 1% InsP6 diet | ~0.5 nmol/g | [8] |

| Rat Bone | AIN-76A + 1% InsP6 diet | ~0.2 nmol/g | [8] |

Table 3: Kinetic Parameters of Enzymes Involved in InsP4 Metabolism and Action

| Enzyme | Substrate/Target | Kinetic Parameter | Value | Reference |

| InsP3 3-Kinase | InsP3 | Km | - | [9] |

| Inositol Polyphosphate 5-Phosphatase | InsP3 | IC50 (by InsP4) | - | [10] |

| InsP3 Receptor | InsP3 | EC50 (for channel opening) | 0.5 µM (Type I) | [11] |

| InsP3 Receptor | InsP3 | EC50 (for channel opening) | 3.2 µM (Type III) | [11] |

Note: Specific Km and IC50 values were not consistently available in the initial searches and require further targeted investigation for a more complete dataset.

Cellular Functions of InsP4

Regulation of Intracellular Calcium Signaling

One of the most well-characterized functions of InsP4 is its role in modulating intracellular calcium (Ca2+) signaling. InsP4 exerts its effects on Ca2+ homeostasis through multiple mechanisms:

-

Inhibition of InsP3 5-Phosphatase: InsP4 can inhibit the activity of inositol polyphosphate 5-phosphatase, the enzyme responsible for degrading InsP3.[10][12] This inhibition prolongs the lifetime of the InsP3 signal, thereby enhancing and sustaining the release of Ca2+ from intracellular stores.

-

Modulation of Store-Operated Calcium Entry (SOCE): By sustaining elevated levels of InsP3, InsP4 facilitates the activation of store-operated calcium entry (SOCE), a process where the depletion of intracellular Ca2+ stores triggers the influx of extracellular Ca2+.[12][13][14]

-

Direct and Indirect Regulation of InsP3 Receptors: At higher concentrations, InsP4 can act as an inhibitor of InsP3 receptors, providing a negative feedback mechanism to control Ca2+ release.[10] This dual regulatory role allows InsP4 to act as a potent bi-modal regulator of cellular sensitivity to InsP3.

Role in Apoptosis

Emerging evidence suggests a role for InsP4 in the regulation of programmed cell death, or apoptosis. Extracellular administration of InsP4 has been shown to increase apoptosis in a dose-dependent manner in certain cell types. The precise mechanisms by which InsP4 influences apoptosis are still under investigation but may involve the modulation of key signaling pathways that control cell survival and death, such as the Akt and ERK pathways.

Interaction with Other Signaling Molecules and Pathways

InsP4 does not function in isolation but rather integrates with other signaling networks. Its interaction with GAP1IP4BP (GTPase-activating protein 1 containing an InsP4-binding domain) and its ability to compete with phosphatidylinositol 3,4,5-trisphosphate (PIP3) for binding to pleckstrin homology (PH) domains of proteins like Bruton's tyrosine kinase (BTK) highlight its role as a key regulator in diverse signaling pathways.[6] These interactions can influence cell proliferation, differentiation, and immune responses.

Experimental Protocols for Studying InsP4

Measurement of Intracellular InsP4 Levels by HPLC

Objective: To quantify the intracellular concentration of InsP4 in cell or tissue extracts.

Methodology:

-

Cell Lysis and Extraction:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable acidic solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and extract soluble inositol phosphates.

-

Neutralize the acidic extract with a potassium carbonate solution.

-

Centrifuge to remove the precipitate and collect the supernatant containing the inositol phosphates.

-

-

High-Performance Liquid Chromatography (HPLC) Separation:

-

Utilize a strong anion exchange (SAX) HPLC column for the separation of different inositol phosphate isomers.

-

Employ a gradient elution system with increasing concentrations of a high-salt buffer (e.g., ammonium (B1175870) phosphate) to elute the inositol phosphates from the column based on their charge.

-

Monitor the elution profile using a suitable detector, such as a radioactive flow detector (for radiolabeled samples) or a post-column derivatization system followed by spectrophotometric or fluorometric detection.

-

-

Quantification:

-

Identify the InsP4 peak based on its retention time, which is determined by running a known InsP4 standard.

-

Quantify the amount of InsP4 by integrating the area under the peak and comparing it to a standard curve generated with known concentrations of InsP4.

-

InsP4 Binding Assay

Objective: To determine the binding affinity of InsP4 to a specific protein or receptor.

Methodology:

-

Preparation of Protein Source:

-

Isolate membranes or purify the protein of interest from a relevant cell or tissue source.

-

-

Binding Reaction:

-

Incubate the protein source with a constant concentration of radiolabeled InsP4 (e.g., [3H]InsP4 or [32P]InsP4).

-

In parallel, set up competition binding reactions by including increasing concentrations of unlabeled InsP4.

-

Allow the binding to reach equilibrium at an appropriate temperature and for a specific duration.

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the protein-bound radiolabeled InsP4 from the free radiolabeled InsP4. This can be achieved by methods such as rapid filtration through glass fiber filters or centrifugation.

-

-

Quantification of Bound Ligand:

-

Quantify the amount of radioactivity retained on the filters or in the pellet using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of bound radiolabeled InsP4 as a function of the concentration of unlabeled InsP4.

-

Analyze the data using a suitable binding model (e.g., one-site or two-site binding model) to determine the dissociation constant (Kd), which represents the binding affinity.

-

Calcium Imaging to Assess InsP4 Function

Objective: To visualize and quantify the effect of InsP4 on intracellular calcium dynamics.

Methodology:

-

Cell Loading with Calcium Indicator:

-

Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form of the dye allows it to passively cross the cell membrane.

-

Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.

-

-

Experimental Setup:

-

Place the dye-loaded cells on the stage of a fluorescence microscope equipped with a perfusion system and a sensitive camera.

-

-

Stimulation and Data Acquisition:

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with an agonist that induces InsP3 production.

-

Introduce InsP4 into the extracellular medium or directly into the cell via microinjection or a patch pipette.

-

Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.

-

-

Data Analysis:

-

Analyze the fluorescence data to determine parameters such as the amplitude, frequency, and duration of the calcium signals in the presence and absence of InsP4.

-

For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the absolute calcium concentration.

-

InsP4 in Drug Development

The central role of InsP4 in regulating critical cellular processes makes it and its associated metabolic enzymes attractive targets for drug development. Modulating InsP4 signaling could offer therapeutic benefits in a range of diseases, including:

-

Cancer: Given its influence on cell proliferation and apoptosis, targeting InsP4 pathways could represent a novel strategy for cancer therapy.

-

Inflammatory and Autoimmune Diseases: The involvement of InsP4 in immune cell signaling, particularly through its interaction with BTK, suggests that modulating InsP4 levels could be beneficial in treating inflammatory and autoimmune disorders.

-

Neurological Disorders: As InsP4 is implicated in neuronal calcium signaling, targeting its pathways may offer therapeutic avenues for neurological diseases.

Conclusion

Inositol 1,3,4,5-tetrakisphosphate has emerged from the shadow of its precursor, InsP3, to be recognized as a versatile and critical second messenger. Its ability to fine-tune intracellular calcium signals, influence programmed cell death, and integrate with other major signaling networks underscores its importance in maintaining cellular homeostasis. The continued exploration of InsP4's cellular functions, facilitated by the experimental approaches outlined in this guide, will undoubtedly uncover new therapeutic opportunities and deepen our understanding of the intricate world of intracellular signaling.

References

- 1. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]

- 2. Inositol 1,4,5-Trisphosphate (InsP3) and Calcium Interact to Increase the Dynamic Range of InsP3 Receptor-dependent Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. Type III InsP3 receptor channel stays open in the presence of increased calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]

- 9. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. InsP4 facilitates store-operated calcium influx by inhibition of InsP3 5-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Demonstration of inositol 1,3,4,5-tetrakisphosphate receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Graded recruitment and inactivation of single InsP3 receptor Ca2+-release channels: implications for quartal Ca2+release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of Type 1 Inositol 1,4,5-Trisphosphate–gated Calcium Channels by InsP3 and Calcium : Simulation of Single Channel Kinetics Based on Ligand Binding and Electrophysiological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Role of Inositol 1,3,4,5-tetraphosphate in T lymphocyte development

An In-depth Technical Guide: The Role of Inositol (B14025) 1,3,4,5-tetrakisphosphate in T Lymphocyte Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inositol 1,3,4,5-tetrakisphosphate (InsP4 or IP4) is a critical soluble second messenger in the intricate signaling network that governs T lymphocyte development. Generated from Inositol 1,4,5-trisphosphate (IP3) by the enzyme Inositol-trisphosphate 3-kinase B (ITPKB), IP4 plays an indispensable role in the positive selection of thymocytes. Its primary mechanism involves modulating the activity of key signaling molecules downstream of the T-cell receptor (TCR), including the Tec family kinase ITK and the Ras-ERK pathway. Disruption of IP4 production leads to a severe block in T-cell maturation at the CD4+CD8+ double-positive stage, resulting in profound immunodeficiency. This guide provides a comprehensive overview of the signaling pathways involving IP4, quantitative data from key studies, detailed experimental protocols, and visual diagrams to elucidate its central function in thymocyte development.

Introduction to Inositol Phosphate (B84403) Signaling in T Cells

The development of T lymphocytes in the thymus is a tightly regulated process involving multiple signaling checkpoints to ensure the generation of a functional and self-tolerant T-cell repertoire. Antigen receptor engagement triggers a cascade of intracellular signaling events, with inositol phosphates acting as key second messengers.[1] Upon T-cell receptor (TCR) stimulation, Phospholipase Cγ1 (PLCγ1) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[2][3] IP3 mediates the release of calcium (Ca2+) from intracellular stores, a crucial event for T-cell activation.[4][5] The subsequent phosphorylation of IP3 by Inositol-trisphosphate 3-kinases (ITPKs) generates Inositol 1,3,4,5-tetrakisphosphate (IP4), a molecule now recognized as essential for T-cell development.[1][6]

The ITPKB-IP4 Signaling Axis in T-Cell Development

The primary enzyme responsible for IP4 production in developing T cells is the B isoform of Inositol-trisphosphate 3-kinase (ITPKB).[7][8] Genetic ablation of the Itpkb gene in mice results in a severe T-cell deficiency due to a major block in thymocyte development, underscoring the essential role of the ITPKB-IP4 pathway.[6][9]

IP4-Mediated Regulation of ITK and PLCγ1

A central function of IP4 in thymocytes is the potentiation of Tec family kinase signaling. Specifically, IP4 acts as a crucial cofactor for the full activation of IL-2-inducible T-cell kinase (ITK).

-

Mechanism of Action : IP4 structurally resembles the headgroup of phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] It binds to the pleckstrin homology (PH) domain of ITK, allosterically increasing the domain's affinity for PIP3 at the plasma membrane.[10] This promotes the stable recruitment of ITK to the membrane, leading to its full phosphorylation and activation following TCR engagement.[2][10]

-

Feedback Loop : Activated ITK, in turn, phosphorylates and activates PLCγ1. This creates a positive feedback loop, enhancing the production of IP3 and DAG, which amplifies the TCR signal. The ITPKB-deficiency perturbs this feedback activation through decreased IP4 production and subsequent reduction in ITK recruitment and activation.[10]

Modulation of the Ras-ERK Pathway

The Ras-ERK (extracellular signal-regulated kinase) pathway is a critical determinant of thymocyte fate, with sustained, low-level activation promoting positive selection. The ITPKB-IP4 axis is a key regulator of this pathway.

-

Link to Positive Selection : The efficient activation of PLCγ1, facilitated by the IP4-ITK module, ensures sufficient DAG production to activate RasGRP1, a major activator of Ras.[10] This leads to the sustained activation of the downstream kinases Raf, MEK, and ultimately ERK.

-

Consequences of Deficiency : In the absence of ITPKB and IP4, TCR-induced ERK activation is significantly attenuated, particularly in response to the suboptimal stimuli characteristic of positive selection.[11] This failure to sustain ERK signaling is a primary cause of the block in T-cell development observed in Itpkb-deficient mice.[11][12]

Role in Calcium Signaling

While IP3 is the primary trigger for Ca2+ release, IP4 also modulates calcium signaling, although its precise role is complex. Some studies suggest IP4 can inhibit store-operated Ca2+ entry (SOCE), a sustained influx of calcium required for T-cell activation.[10][13] In mature T cells, ITPKB deficiency leads to enhanced SOCE and increased expression of pro-apoptotic genes, suggesting IP4 is required to negatively regulate Ca2+ influx and prevent activation-induced cell death.[13] However, during thymocyte development, major defects in calcium mobilization are not typically observed in Itpkb knockout mice, indicating that the primary role of IP4 in this context is the regulation of the ITK-ERK axis rather than bulk calcium signaling.[6][11]

Quantitative Data from Itpkb-Deficient Mouse Models

Studies using mouse models with genetic deletion of Itpkb have provided quantitative evidence for the critical role of this enzyme and its product, IP4, in T-cell development. The most profound effects are observed in the transition from CD4+CD8+ double-positive (DP) to CD4+ or CD8+ single-positive (SP) thymocytes.

| Parameter | Wild-Type (Control) | Itpkb-deficient (Itpkb-/- or Itpkb fl/fl) | Fold Change/Effect | Reference |

| Thymocyte Subsets | ||||

| % CD4+ SP Thymocytes | Normal | ~10-fold reduction | Impaired Positive Selection | [13][14] |

| % CD8+ SP Thymocytes | Normal | ~5-fold reduction | Impaired Positive Selection | [13][14] |

| Total DP Thymocytes | Normal | Significantly reduced | Block at DP stage | [13][14] |

| TCR Signaling | ||||

| Erk Activation (Suboptimal TCR stimulation) | Robust and Sustained | Attenuated | Impaired Signal Transduction | [11] |

| Peripheral T Cells | ||||

| Peripheral T Cell Count | Normal | Severely reduced / Absent | Lack of Mature T-cell Egress | [9] |

Experimental Protocols

This section details common methodologies used to investigate the role of IP4 in T-cell development.

Generation and Analysis of Itpkb Knockout Mice

-

Objective: To study the in vivo effects of IP4 deficiency on T-cell development.

-

Methodology:

-

Mouse Models: Generation of mice with a targeted disruption of the Itpkb gene. This can be a conventional knockout (Itpkb-/-) or a conditional model (e.g., Itpkbfl/fl crossed with a Cre-driver line) to allow for inducible or tissue-specific deletion.[13]

-

Animal Husbandry: Mice are housed in specific pathogen-free conditions. For inducible models, tamoxifen (B1202) is administered to trigger Cre-recombinase activity.[14]

-

Tissue Harvesting: Thymus, spleen, and lymph nodes are harvested from control and knockout mice at a defined age (e.g., 6-8 weeks).

-

Cell Preparation: Single-cell suspensions are prepared from the harvested lymphoid organs.

-

Flow Cytometry for Immunophenotyping

-

Objective: To quantify the populations of developing and mature T cells.

-

Methodology:

-

Cell Staining: Single-cell suspensions are incubated with a cocktail of fluorescently-conjugated monoclonal antibodies against cell surface markers such as CD4, CD8, CD3, TCRβ, B220, CD44, and CD62L.

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

-

Data Analysis: Gating strategies are applied to identify and quantify specific cell populations (e.g., DN, DP, CD4 SP, CD8 SP thymocytes; peripheral T and B cells).[14]

-

Analysis of TCR Signaling

-

Objective: To measure the biochemical consequences of TCR stimulation in the absence of IP4.

-

Methodology:

-

Cell Stimulation: Thymocytes are isolated and stimulated in vitro with anti-CD3 and anti-CD28 antibodies for various time points.

-

Western Blotting: Cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies specific for total and phosphorylated forms of signaling proteins, such as ERK1/2, to assess their activation status.[11]

-

Calcium Flux Analysis: Thymocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1). A baseline fluorescence is established, and cells are then stimulated via the TCR. Changes in intracellular calcium concentration are measured over time using a flow cytometer.[11]

-

Inositol Phosphate Measurement by HPLC

-

Objective: To directly measure the levels of inositol phosphate isomers.

-

Methodology:

-

Cell Labeling & Extraction: Cells (e.g., Jurkat T cells or primary thymocytes) are metabolically labeled with [3H]-inositol. Following stimulation, soluble inositol phosphates are extracted using an acid precipitation method.[1]

-

Chromatographic Separation: The extracted inositol phosphates are separated using high-performance liquid chromatography (HPLC) with a strong anion exchange column.

-

Detection and Quantification: The radioactivity of the collected fractions is measured by scintillation counting to quantify the amount of each inositol phosphate isomer, including IP3 and IP4.[1]

-

Visualizations: Pathways and Workflows

Diagram 1: IP4 Signaling Pathway in Thymocyte Positive Selection

References

- 1. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of Inositol Poly-Phosphatases and Their Targets in T Cell Biology [frontiersin.org]

- 3. Frontiers | Phosphatidylinositol 4-Phosphate 5-Kinases in the Regulation of T Cell Activation [frontiersin.org]

- 4. Calcium signaling mechanisms in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The inositol 1,4,5-trisphosphate receptor is essential for T-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inositol 1,3,4,5-tetrakisphosphate is essential for T lymphocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ITPKB - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Inositol 1,4,5-trisphosphate 3-kinase B (Itpkb) controls survival, proliferation and cytokine production in mouse peripheral T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of immune cell development through soluble inositol(1,3,4,5)tetrakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Inositol (1,4,5) trisphosphate 3 kinase B controls positive selection of T cells and modulates Erk activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Inositol 1,3,4,5-Tetraphosphate (IP4) Signaling Cascade: A Technical Guide for Neuronal Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the inositol (B14025) 1,3,4,5-tetraphosphate (Ins(1,3,4,5)P4 or IP4) signaling cascade in neurons. It is designed to be a core resource for researchers, scientists, and drug development professionals investigating neuronal signaling pathways. This document details the synthesis and metabolism of IP4, its downstream effectors, and its role in critical neuronal functions. The guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this complex signaling network.

Introduction to Inositol 1,3,4,5-Tetraphosphate Signaling

Inositol phosphates are a class of intracellular signaling molecules that regulate a diverse array of cellular processes. While inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is well-established as a second messenger that mobilizes intracellular calcium (Ca2+), the roles of other inositol phosphate (B84403) isomers are still being elucidated. This compound (Ins(1,3,4,5)P4) is a key metabolite of Ins(1,4,5)P3 and is increasingly recognized as a signaling molecule in its own right, particularly within the nervous system.[1][2][3]

The synthesis of Ins(1,3,4,5)P4 is catalyzed by the enzyme inositol 1,4,5-trisphosphate 3-kinase (IP3K), which phosphorylates Ins(1,4,5)P3 at the 3-position of the inositol ring.[4] Neurons exhibit high levels of IP3K activity, suggesting a specialized role for Ins(1,3,4,5)P4 in neuronal function.[1] This guide will explore the core components of the IP4 signaling cascade, its downstream targets, and its physiological significance in neurons.

Core Components and Signaling Pathway

The Ins(1,3,4,5)P4 signaling cascade is initiated by the activation of phospholipase C (PLC) at the plasma membrane, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and Ins(1,4,5)P3. IP3K then converts Ins(1,4,5)P3 to Ins(1,3,4,5)P4.

Key Proteins in the IP4 Signaling Pathway:

| Protein | Function | Localization in Neurons |

| Phospholipase C (PLC) | Catalyzes the hydrolysis of PIP2 to generate Ins(1,4,5)P3 and DAG. | Plasma membrane |

| Inositol 1,4,5-Trisphosphate 3-Kinase (IP3K) | Phosphorylates Ins(1,4,5)P3 to produce Ins(1,3,4,5)P4.[4] | Cytosol, associated with the actin cytoskeleton in dendritic spines.[5] |

| GAP1IP4BP (RASA3) | A putative Ins(1,3,4,5)P4 receptor with GTPase-activating protein (GAP) activity for Ras and Rap1.[6][7] | Cytosol and plasma membrane. |

| Rap1 | A small GTPase involved in neuronal differentiation, polarity, and synaptic plasticity.[8][9] | Enriched at synaptic sites.[8] |

| Ras | A small GTPase that regulates multiple signaling pathways involved in neuronal development and function. | Plasma membrane and other cellular compartments. |

Signaling Pathway Diagram:

Quantitative Data

Quantitative understanding of the interactions and concentrations of signaling molecules is crucial for building accurate models of the IP4 pathway.

Table 1: Binding Affinities and Concentrations

| Molecule | Interacting Partner | Parameter | Value | Cell/Tissue Type | Reference |

| Ins(1,3,4,5)P4 | Putative IP4 Receptor | Kd (high affinity site) | 1-6 nM | Rat cerebellar microsomes | [10] |

| Ins(1,3,4,5)P4 | Putative IP4 Receptor | Kd (low affinity site) | 200-600 nM | Rat cerebellar microsomes | [10] |

| Ins(1,3,4,5)P4 | Ins(1,4,5)P3 Receptor | Ki | ~10 µM | Cerebellar membranes | [11] |

| Ins(1,3,4,5)P4 | - | Basal Concentration | < 5 pmol/109 cells | Jurkat T-lymphocyte cell line | [12] |

| Ins(1,3,4,5)P4 | - | Stimulated Concentration | Up to 3-4 µM (estimated) | Various cell types | [12] |

Note: Specific quantitative data for neuronal IP3 3-kinase kinetics and precise IP4 concentrations in neurons are areas of active research.

Downstream Effectors and Neuronal Functions

The primary and best-characterized downstream effector of Ins(1,3,4,5)P4 is GAP1IP4BP , a member of the GAP1 family of Ras GTPase-activating proteins.[6][7]

Regulation of Rap and Ras GTPases

GAP1IP4BP exhibits GAP activity towards both Ras and Rap small GTPases, promoting the hydrolysis of GTP to GDP and thereby inactivating them.[6][13] The binding of Ins(1,3,4,5)P4 to the pleckstrin homology (PH) domain of GAP1IP4BP is thought to modulate its GAP activity.[14]

The Rap signaling pathway is critically involved in:

-

Neuronal differentiation and polarity: Rap1 has been shown to be essential for establishing neuronal polarity and guiding axonal growth cones.[8][9]

-

Synaptic plasticity: Rap signaling plays a role in the structural and functional plasticity of dendritic spines.[4][8]

-

Energy balance and glucose homeostasis: Neuronal Rap1 has been implicated in the regulation of whole-body metabolism.[15]

The Ras signaling pathway is a master regulator of numerous cellular processes in neurons, including:

-

Neuronal development and survival.

-

Synapse formation and function. [4]

By modulating the activity of GAP1IP4BP, Ins(1,3,4,5)P4 can therefore influence these critical neuronal functions.

Modulation of Calcium Signaling

Ins(1,3,4,5)P4 has also been shown to modulate intracellular Ca2+ signaling, although the mechanisms are not fully resolved. It has been proposed to:

-

Enhance long-term potentiation (LTP): In hippocampal neurons, intracellular application of Ins(1,3,4,5)P4 enhances LTP, potentially by upregulating voltage-gated Ca2+ channels and activating postsynaptic Ins(1,4,5)P3-dependent Ca2+ release.[16]

-

Regulate store-operated calcium entry (SOCE): In some cell types, Ins(1,3,4,5)P4 has been implicated in the regulation of SOCE, a process by which the depletion of intracellular Ca2+ stores triggers Ca2+ influx across the plasma membrane.[16]

-

Directly gate ion channels: In olfactory receptor neurons, an Ins(1,3,4,5)P4-gated channel has been identified in the plasma membrane.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Ins(1,3,4,5)P4 signaling cascade in neurons.

Extraction and Quantification of Inositol Phosphates by HPLC

This protocol describes the extraction and analysis of radiolabeled inositol phosphates from primary neuronal cultures or brain tissue slices.

Workflow Diagram:

Detailed Protocol:

-

Metabolic Labeling:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or prepare acute brain slices.

-

Incubate the cells/slices in a medium containing [3H]-myo-inositol (e.g., 10-20 µCi/mL) for 24-48 hours to allow for incorporation into inositol-containing lipids.

-

-

Neuronal Stimulation:

-

Wash the labeled cells/slices to remove excess radiolabel.

-

Pre-incubate with LiCl (e.g., 10 mM for 15-30 minutes) to inhibit inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Stimulate the neurons with the desired agonist (e.g., a neurotransmitter like glutamate (B1630785) or carbachol) for the appropriate duration.

-

-

Extraction:

-

Terminate the stimulation by rapidly adding ice-cold trichloroacetic acid (TCA) to a final concentration of 5-10%.

-

Scrape the cells and collect the lysate. For tissue slices, homogenize in the TCA solution.

-

Centrifuge to pellet the precipitated protein and lipids.

-

Collect the supernatant containing the soluble inositol phosphates.

-

-

Sample Preparation for HPLC:

-

Wash the supernatant with water-saturated diethyl ether to remove the TCA. Repeat this step 3-4 times until the pH of the aqueous phase is neutral.

-

Lyophilize the aqueous phase to concentrate the sample.

-

Reconstitute the sample in a small volume of HPLC-grade water.

-

-

HPLC Analysis:

-

Use a strong anion-exchange (SAX) HPLC column (e.g., Partisphere SAX).

-

Elute the inositol phosphates using a gradient of ammonium (B1175870) phosphate or ammonium formate (B1220265) buffer at a defined pH. A typical gradient might be a linear increase from water to 1.25 M ammonium phosphate over 60-90 minutes.[8][18][19]

-

Connect the HPLC system to a flow scintillation detector to quantify the radioactivity in the eluting fractions.

-

Identify the peaks corresponding to different inositol phosphate isomers by comparing their retention times to those of known standards.

-

Patch-Clamp Electrophysiology to Study IP4-Mediated Effects

This protocol outlines the whole-cell patch-clamp technique to introduce Ins(1,3,4,5)P4 into a neuron and record its effects on ion channel activity.[1][17][20]

Workflow Diagram:

Detailed Protocol:

-

Solutions:

-

External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal (Pipette) Solution: Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. The pH is adjusted to 7.3 with KOH. For experimental conditions, add Ins(1,3,4,5)P4 to the desired final concentration (e.g., 10-100 µM).

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

-

Fill the pipette with the internal solution (with or without Ins(1,3,4,5)P4).

-

-

Recording:

-

Place the neuronal culture or brain slice in the recording chamber and perfuse with aCSF.

-

Under visual guidance (e.g., using DIC microscopy), approach a neuron with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

-

Allow the cell to dialyze with the pipette solution for several minutes.

-

In voltage-clamp mode, record ionic currents at various holding potentials. In current-clamp mode, record the membrane potential and firing properties of the neuron.

-

Compare the electrical properties of neurons dialyzed with and without Ins(1,3,4,5)P4.

-

Calcium Imaging to Visualize IP4-Mediated Calcium Signals

This protocol describes the use of fluorescent Ca2+ indicators to monitor changes in intracellular Ca2+ concentration in response to Ins(1,3,4,5)P4.[21][22][23][24]

Workflow Diagram:

Detailed Protocol:

-

Dye Loading:

-

Culture primary neurons on glass coverslips.

-

Incubate the neurons with a Ca2+ indicator dye such as Fura-2 AM (e.g., 2-5 µM) in a physiological saline solution for 30-60 minutes at room temperature or 37°C.

-

Wash the cells to remove the extracellular dye and allow for de-esterification of the AM ester.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

-

Record the baseline fluorescence ratio (F340/F380).

-

-

Stimulation and Data Acquisition:

-

Stimulate the neurons with an agonist to induce Ins(1,4,5)P3 and subsequently Ins(1,3,4,5)P4 production.

-

Alternatively, introduce Ins(1,3,4,5)P4 directly into a single neuron via a patch pipette in the whole-cell configuration while simultaneously performing Ca2+ imaging.

-

Continuously record the fluorescence intensity at both excitation wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380) over time.

-

An increase in this ratio corresponds to an increase in intracellular Ca2+ concentration.

-

The Grynkiewicz equation can be used to convert the fluorescence ratios to absolute Ca2+ concentrations, following calibration.

-

Conclusion and Future Directions

The this compound signaling cascade is emerging as a significant modulator of neuronal function. Its synthesis by IP3K and its action on downstream effectors like GAP1IP4BP provide a mechanism for cross-talk between calcium signaling and small GTPase pathways. This intricate regulation has profound implications for neuronal development, synaptic plasticity, and overall brain function.

Despite the progress made, several key questions remain:

-

What are the precise kinetic properties of the different neuronal isoforms of IP3K?

-

What are the absolute concentrations of Ins(1,3,4,5)P4 in different neuronal compartments under physiological and pathological conditions?

-

Are there other direct and high-affinity receptors for Ins(1,3,4,5)P4 in neurons besides GAP1IP4BP?

-

What is the full spectrum of downstream signaling pathways regulated by Ins(1,3,4,5)P4 in different types of neurons?

Answering these questions will require the application of advanced biochemical, electrophysiological, and imaging techniques. A deeper understanding of the Ins(1,3,4,5)P4 signaling cascade holds the potential for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Ins(1,3,4,5)P4 - Echelon Biosciences [echelon-inc.com]

- 3. youtube.com [youtube.com]

- 4. Frontiers | Interactions between Ras and Rap signaling pathways during neurodevelopment in health and disease [frontiersin.org]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. Structural and functional analysis of the putative inositol 1,3,4, 5-tetrakisphosphate receptors GAP1(IP4BP) and GAP1(m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a specific Ins(1,3,4,5)P4-binding protein as a member of the GAP1 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of labeled inositol phosphate isomers by high-pressure liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RapGAPs in brain: multipurpose players in neuronal Rap signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inositol 1,3,4,5-tetrakisphosphate binding sites in neuronal and non-neuronal tissues. Properties, comparisons and potential physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signaling Microdomains Regulate Inositol 1,4,5-Trisphosphate-Mediated Intracellular Calcium Transients in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Ability of GAP1IP4BP To Function as a Rap1 GTPase-Activating Protein (GAP) Requires Its Ras GAP-Related Domain and an Arginine Finger Rather than an Asparagine Thumb - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular modelling and site-directed mutagenesis of the inositol 1,3,4,5-tetrakisphosphate-binding pleckstrin homology domain from the Ras GTPase-activating protein GAP1IP4BP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuronal Rap1 regulates energy balance, glucose homeostasis, and leptin actions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inositol 1,3,4,5-tetrakisphosphate enhances long-term potentiation by regulating Ca2+ entry in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of Inositol Phosphates, Diphosphoinositol Phosphates, and Their Analogs by HPLC on an Acid-Compatible Stationary Phase with Detection by Complexation with Ferric Ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Patch Clamp Protocol [labome.com]

- 21. Hippocampal neurons maintain a large PtdIns(4)P pool that results in faster PtdIns(4,5)P2 synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. protocols.io [protocols.io]

Intracellular Localization of Inositol 1,3,4,5-tetrakisphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol (B14025) 1,3,4,5-tetrakisphosphate (IP4) is a crucial second messenger molecule derived from the phosphorylation of inositol 1,4,5-trisphosphate (IP3). Its intracellular localization is critical to its function in regulating a diverse array of cellular processes, including calcium signaling, cell proliferation, and apoptosis. This technical guide provides a comprehensive overview of the subcellular distribution of IP4, its binding proteins, and its role in key signaling pathways. Detailed experimental protocols for studying IP4 localization and interactions are also presented, along with quantitative data where available, to serve as a valuable resource for researchers in the field.

Introduction

Inositol 1,3,4,5-tetrakisphosphate (IP4) is a key player in the complex network of inositol phosphate (B84403) signaling. Produced from the well-known second messenger inositol 1,4,5-trisphosphate (IP3) by the action of IP3 3-kinases (ITPKs), IP4 has emerged as a signaling molecule in its own right.[1] Understanding the precise intracellular location of IP4 is paramount to elucidating its physiological roles and its potential as a therapeutic target. This guide delves into the current knowledge of IP4's subcellular distribution, its molecular interactions, and the methodologies used to study these phenomena.

Synthesis and Degradation of Inositol 1,3,4,5-tetrakisphosphate

The intracellular concentration and localization of IP4 are tightly regulated by the enzymes responsible for its synthesis and degradation.

Synthesis: IP4 is synthesized by the phosphorylation of IP3 at the 3-position of the inositol ring. This reaction is catalyzed by a family of enzymes known as inositol 1,4,5-trisphosphate 3-kinases (ITPKs).[1] The localization of these kinases can therefore influence where IP4 is produced within the cell. For instance, the intense concentration of ITPK on actin within the dendritic spines of pyramidal neurons suggests a role for localized IP4 production in synaptic signaling.[2]

Degradation: IP4 is primarily degraded by inositol polyphosphate 5-phosphatases, which remove the phosphate group at the 5-position to generate inositol 1,3,4-trisphosphate (IP3). This degradation step terminates the signal mediated by IP4. The 5-phosphatase activity has been found to be primarily associated with plasma membranes.[3]

References

- 1. Localization of a high-affinity inositol 1,4,5-trisphosphate/inositol 1,4,5,6-tetrakisphosphate binding domain to the pleckstrin homology module of a new 130 kDa protein: characterization of the determinants of structural specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inositol trisphosphate 3-kinases: focus on immune and neuronal signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of D-myo-inositol 1,3,4,5-tetrakisphosphate by rat liver, including the synthesis of a novel isomer of myo-inositol tetrakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes of Inositol 1,3,4,5-Tetrakisphosphate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol (B14025) 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄), a key player in the complex web of inositol phosphate (B84403) signaling, is a transient second messenger that modulates a variety of cellular processes. Its intracellular concentration is tightly regulated by a specific set of metabolic enzymes: kinases that synthesize it and phosphatases that degrade it. Understanding the function and regulation of these enzymes is paramount for elucidating the physiological roles of Ins(1,3,4,5)P₄ and for the development of novel therapeutic agents targeting this signaling nexus. This guide provides a comprehensive overview of the core enzymes involved in Ins(1,3,4,5)P₄ metabolism, their kinetic properties, the signaling pathways they participate in, and detailed experimental protocols for their study.

Core Enzymes in Ins(1,3,4,5)P₄ Metabolism

The metabolism of Ins(1,3,4,5)P₄ is primarily governed by the interplay between a specific kinase responsible for its synthesis and a group of phosphatases that catalyze its degradation.

Synthesis of Ins(1,3,4,5)P₄: Inositol 1,4,5-Trisphosphate 3-Kinase (IP3K)

Inositol 1,4,5-trisphosphate 3-kinase (EC 2.7.1.127), commonly known as IP3K, is the enzyme responsible for the synthesis of Ins(1,3,4,5)P₄. It catalyzes the ATP-dependent phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) at the 3-position of the inositol ring.[1] This reaction is a critical step in the inositol phosphate signaling pathway, converting the potent calcium-mobilizing messenger Ins(1,4,5)P₃ into Ins(1,3,4,5)P₄.[2]

There are three main isoforms of IP3K in mammals: IP3KA, IP3KB, and IP3KC. These isoforms exhibit distinct tissue distributions and regulatory properties, suggesting they may have specialized roles in different cellular contexts. The activity of IP3K is regulated by Ca²⁺/calmodulin, and its expression levels can be modulated by various stimuli.

Degradation of Ins(1,3,4,5)P₄: Inositol Polyphosphate Phosphatases

The degradation of Ins(1,3,4,5)P₄ is accomplished by the action of inositol polyphosphate phosphatases, which remove phosphate groups from the inositol ring. The primary routes of Ins(1,3,4,5)P₄ degradation involve the removal of the phosphate at either the 5-position or the 3-position.

A major pathway for Ins(1,3,4,5)P₄ degradation is through the hydrolysis of the 5-phosphate group, a reaction catalyzed by inositol polyphosphate 5-phosphatases (EC 3.1.3.56). This dephosphorylation yields inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃). Several 5-phosphatases have been shown to act on Ins(1,3,4,5)P₄, including:

-

SHIP1 (INPP5D) : SH2-containing inositol 5-phosphatase 1 is predominantly expressed in hematopoietic cells and plays a crucial role in immune signaling.[1][3] It hydrolyzes the 5-phosphate from both phosphoinositides, such as phosphatidylinositol 3,4,5-trisphosphate (PIP₃), and soluble inositol phosphates like Ins(1,3,4,5)P₄.[4]

-

SHIP2 (INPPL1) : SH2-containing inositol 5-phosphatase 2 is more ubiquitously expressed than SHIP1 and is involved in insulin (B600854) signaling and other metabolic processes.[5] Like SHIP1, it can dephosphorylate Ins(1,3,4,5)P₄ at the 5-position.[4]

-

INPP5E : Inositol polyphosphate-5-phosphatase E is associated with ciliary function, and mutations in the INPP5E gene are linked to ciliopathies such as Joubert syndrome.[6][7]

An alternative degradation pathway for Ins(1,3,4,5)P₄ involves the removal of the 3-phosphate group by an inositol polyphosphate 3-phosphatase (EC 3.1.3.-). This reaction regenerates Ins(1,4,5)P₃, the precursor for Ins(1,3,4,5)P₄ synthesis. The existence of this activity creates a potential futile cycle, but it also allows for the regeneration of the potent Ca²⁺-mobilizing signal, Ins(1,4,5)P₃.[8][9][10] The specific enzyme or enzymes responsible for this 3-phosphatase activity on Ins(1,3,4,5)P₄ in vivo are still being fully characterized.

Signaling Pathways Involving Ins(1,3,4,5)P₄ Metabolism

The enzymes that metabolize Ins(1,3,4,5)P₄ are integral components of the broader inositol phosphate signaling network, which is initiated by the activation of phospholipase C (PLC).

References

- 1. Characterization of the substrate specificity of the inositol 5-phosphatase SHIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Inositol-5-Phosphatase SHIP1: Expression, Regulation and Role in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phosphatidylinositol-3,4,5-trisphosphate 5-phosphatase - Wikipedia [en.wikipedia.org]

- 6. INPP5E - Wikipedia [en.wikipedia.org]

- 7. Mutations in the inositol polyphosphate-5-phosphatase E gene link phosphatidyl inositol signaling to the ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of the biologically active inositol phosphates Ins(1,4,5)P3 and Ins(1,3,4,5)P4 by ovarian follicles of Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic inositol 1,3,4,5-tetrakisphosphate analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of the biologically active inositol phosphates Ins(1,4,5)P3 and Ins(1,3,4,5)P4 by ovarian follicles of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

Inositol 1,3,4,5-tetrakisphosphate (IP4) Receptor Binding Characteristics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding characteristics of inositol (B14025) 1,3,4,5-tetrakisphosphate (IP4) receptors. It is designed to be an in-depth resource, detailing the quantitative aspects of IP4-receptor interactions, the experimental methodologies used to characterize these interactions, and the associated signaling pathways.

Introduction to Inositol 1,3,4,5-tetrakisphosphate

Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4 or IP4) is a key signaling molecule within the complex inositol phosphate (B84403) signaling network. It is generated from the phosphorylation of inositol 1,4,5-trisphosphate (IP3) by IP3 3-kinases.[1] While IP3 is well-established as a second messenger that mobilizes intracellular calcium, IP4 has its own distinct and crucial roles in cellular signaling, acting through specific binding proteins and receptors. Understanding the binding characteristics of these receptors is paramount for elucidating the physiological functions of IP4 and for the development of targeted therapeutics.

Identified Inositol 1,3,4,5-tetrakisphosphate Binding Proteins and Receptors

Several proteins have been identified that specifically bind to IP4 with high affinity. These are often referred to as IP4 receptors or binding proteins. The most well-characterized of these are:

-

GAP1IP4BP (RASA3): A member of the GAP1 family of Ras GTPase-activating proteins, GAP1IP4BP has been identified as a high-affinity and specific receptor for IP4.[2] The binding of IP4 to its pleckstrin homology (PH) domain is thought to regulate its GAP activity towards Ras and Rap.[2][3]

-

A 104 kDa protein from platelets: A novel IP4-binding protein has been purified from pig platelets, exhibiting high affinity and specificity for IP4.

-

A 42 kDa protein from brain: A high-affinity IP4 receptor has been purified from pig cerebellar membranes.[4]

-

Bruton's Tyrosine Kinase (Btk): The PH domain of Btk has been shown to bind IP4 with high affinity. This interaction is crucial for B-cell development and signaling.[5]

Quantitative Binding Characteristics

The binding of IP4 to its receptors is characterized by high affinity, typically in the nanomolar range. The following table summarizes the key quantitative data available in the literature.

| Receptor/Binding Protein | Tissue/Cell Type | Ligand | Kd (nM) | Bmax | Experimental Method | Reference |

| High-Affinity Site | Rat Cerebellar Microsomes | Ins(1,3,4,5)P4 | 1-6 | Not Specified | Radioligand Binding | [6] |

| Low-Affinity Site | Rat Cerebellar Microsomes | Ins(1,3,4,5)P4 | 200-600 | Not Specified | Radioligand Binding | [6] |

| Purified 104 kDa Protein | Pig Platelet Membranes | Ins(1,3,4,5)P4 | 6.3 ± 0.4 | 2.5-6.0 nmol/mg protein | Radioligand Binding | |

| Purified 42 kDa Protein | Pig Cerebellar Membranes | Ins(1,3,4,5)P4 | 5.6 | 4.6 nmol/mg protein | Radioligand Binding | [4] |

| Bruton's Tyrosine Kinase (Btk) PH Domain | Recombinant | Ins(1,3,4,5)P4 | ~40 | Not Applicable | Isothermal Titration Calorimetry | [4][5] |

Inositol 1,3,4,5-tetrakisphosphate Signaling Pathways

IP4 is a central node in a complex signaling network. Its production and downstream effects are intricately linked to calcium signaling, small GTPase regulation, and cytoskeletal dynamics.

As depicted in Figure 1, agonist stimulation of G-protein coupled receptors (GPCRs) activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate IP3 and diacylglycerol. IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. This rise in calcium, in turn, can activate IP3 3-kinase to phosphorylate IP3 into IP4.

IP4 has several downstream effects:

-

Prolongation of Calcium Signaling: IP4 can inhibit the hydrolysis of IP3, thereby prolonging the IP3-mediated calcium signal.[7]

-

Regulation of Small GTPases: Through its binding to GAP1IP4BP, IP4 can modulate the activity of the Ras and Rap families of small GTPases, which are critical regulators of cell proliferation, differentiation, and adhesion.[2]

-

Modulation of Store-Operated Calcium Entry (SOCE): There is evidence to suggest that IP4 is involved in the regulation of SOCE, a crucial mechanism for replenishing intracellular calcium stores.[8]

-

Actin Cytoskeleton Dynamics: IP4 signaling has been linked to the regulation of the actin cytoskeleton, which is essential for cell motility, morphology, and division.[9]

Experimental Protocols

The characterization of IP4 receptor binding relies on several key biophysical and biochemical techniques. Below are detailed methodologies for these experiments.

Radioligand Binding Assay

This is a classic and robust method for quantifying receptor-ligand interactions.

1. Membrane Preparation (Example from Platelets):

-

Isolate platelets from whole blood by differential centrifugation.

-

Wash the platelet pellet in a suitable buffer (e.g., a modified Tyrode's buffer).

-

Lyse the platelets by sonication or homogenization in a hypotonic buffer containing protease inhibitors.

-

Centrifuge the lysate at a low speed to remove nuclei and cellular debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 100,000 x g for 1 hour).

-

Resuspend the membrane pellet in the binding buffer.

2. Radiolabeled Ligand:

-

Highly purified, carrier-free [32P]Ins(1,3,4,5)P4 is commonly used.[10]

3. Binding Assay:

-

Binding Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mg/ml bovine serum albumin (BSA).

-

Incubation: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of [32P]Ins(1,3,4,5)P4. For competition experiments, incubate a fixed concentration of [32P]Ins(1,3,4,5)P4 with increasing concentrations of unlabeled IP4.

-

Incubation Conditions: Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

4. Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) under vacuum.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

5. Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

6. Data Analysis:

-

Determine non-specific binding by including a high concentration of unlabeled IP4 in some tubes.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events.

1. Chip Preparation:

-

Immobilize the purified IP4 receptor or a protein containing the IP4-binding domain (e.g., a PH domain) onto a sensor chip (e.g., a CM5 chip via amine coupling).

2. Binding Analysis:

-

Flow solutions of IP4 at various concentrations over the sensor chip surface.

-

A reference flow cell without the immobilized protein should be used to subtract non-specific binding and bulk refractive index changes.

-

The binding of IP4 to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle.

3. Data Analysis:

-

The sensorgram (a plot of response units versus time) provides information on the association and dissociation rates of the interaction.

-

From these rates, the equilibrium dissociation constant (Kd) can be calculated.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.

1. Sample Preparation:

-

Purify the IP4 receptor or binding protein to a high degree.

-

Prepare a solution of the protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

Prepare a solution of IP4 in the exact same buffer to minimize heats of dilution.

2. Titration:

-

Place the protein solution in the sample cell of the calorimeter.

-

Fill the injection syringe with the IP4 solution.

-

Inject small aliquots of the IP4 solution into the protein solution at regular intervals.

3. Data Analysis:

-

Each injection of IP4 that binds to the protein will produce a heat change that is measured by the instrument.

-

As the protein becomes saturated with IP4, the heat change per injection decreases.

-

The resulting data is a titration curve of heat change versus the molar ratio of IP4 to protein.

-

This curve can be fitted to a binding model to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[4]

Conclusion

The study of inositol 1,3,4,5-tetrakisphosphate receptor binding characteristics is a dynamic field with significant implications for cell biology and drug discovery. The identification of specific IP4 binding proteins like GAP1IP4BP and the characterization of their high-affinity interactions have provided crucial insights into the signaling roles of this important second messenger. The application of advanced biophysical techniques such as SPR and ITC, in conjunction with traditional radioligand binding assays, will continue to refine our understanding of these interactions and pave the way for the development of novel therapeutic agents that target the IP4 signaling pathway.

References

- 1. Inositol trisphosphate 3-kinases: focus on immune and neuronal signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a specific Ins(1,3,4,5)P4-binding protein as a member of the GAP1 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and functional analysis of the putative inositol 1,3,4, 5-tetrakisphosphate receptors GAP1(IP4BP) and GAP1(m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of the PH domain from Bruton's tyrosine kinase in complex with inositol 1,3,4,5-tetrakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutation of the pleckstrin homology domain of Bruton's tyrosine kinase in immunodeficiency impaired inositol 1,3,4,5-tetrakisphosphate binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ras-Specific GTPase-Activating Proteins—Structures, Mechanisms, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inositol 1,3,4,5-tetrakisphosphate increases the duration of the inositol 1,4,5-trisphosphate-mediated Ca2+ transient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]